5,5'-Dimethyldipyrromethane
Overview
Description
5,5’-Dimethyldipyrromethane: is an organic compound with the molecular formula C11H14N2 . It is a derivative of dipyrromethane, characterized by the presence of two methyl groups attached to the pyrrole rings. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5,5’-Dimethyldipyrromethane typically involves the reaction of pyrrole with acetone in the presence of an acid catalyst. One common method includes the use of trifluoroacetic acid as a catalyst. The reaction is carried out at room temperature (25°C) for about 30 minutes. The process involves the following steps :
- In a dried round-bottom flask, add distilled water as the solvent.
- Add acetone (1.46 mL, 20 mmol) and pyrrole (2.78 mL, 40 mmol).
- Slowly add trifluoroacetic acid (0.20 mL, 2.69 mmol) dropwise.
- Stir the reaction mixture at 25°C for 30 minutes.
- After completion, extract the product using ethyl acetate and purify it through silica gel chromatography.
Industrial Production Methods:
Industrial production methods for 5,5’-Dimethyldipyrromethane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
5,5’-Dimethyldipyrromethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding dipyrromethene derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of dipyrromethane.
Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Dipyrromethene derivatives.
Reduction: Reduced dipyrromethane forms.
Substitution: Various substituted dipyrromethane derivatives.
Scientific Research Applications
5,5’-Dimethyldipyrromethane has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,5’-Dimethyldipyrromethane involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions.
Comparison with Similar Compounds
Dipyrromethane: The parent compound without methyl groups.
5,5’-Dibromodipyrromethane: A derivative with bromine substituents.
5,5’-Dichlorodipyrromethane: A derivative with chlorine substituents.
Comparison:
5,5’-Dimethyldipyrromethane is unique due to the presence of methyl groups, which can influence its reactivity and stability compared to its unsubstituted or halogen-substituted counterparts. The methyl groups can provide steric hindrance and electronic effects, making it a valuable compound for specific synthetic applications.
Properties
IUPAC Name |
2-[2-(1H-pyrrol-2-yl)propan-2-yl]-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h3-8,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATXIKIAELSWEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CN1)C2=CC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462934 | |
Record name | 5,5'-DIMETHYLDIPYRROMETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99840-54-7 | |
Record name | 5,5'-DIMETHYLDIPYRROMETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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